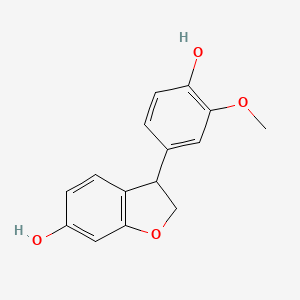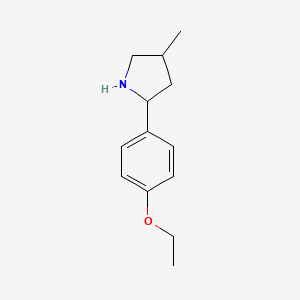
2-(4-Ethoxyphenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-4-methylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy group or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenylmethanol or 4-ethoxyphenylethylamine.
Substitution: Formation of various substituted pyrrolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. It can help in understanding the structure-activity relationships of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyphenyl and pyrrolidine moieties contribute to its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
2-(4-Ethoxyphenyl)-4-methylpiperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is unique due to the presence of both the ethoxyphenyl and methyl groups on the pyrrolidine ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. The ethoxy group enhances its lipophilicity, while the methyl group influences its steric and electronic characteristics.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-11(5-7-12)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
HLJKFXGYFPBPND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2CC(CN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



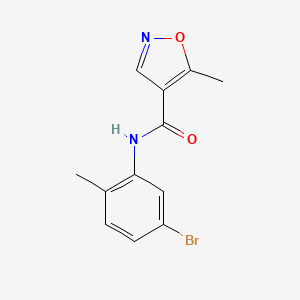


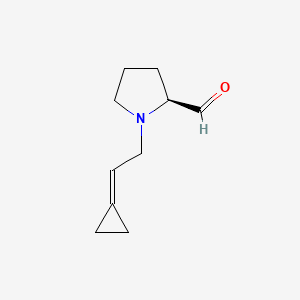
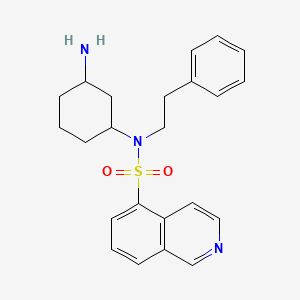
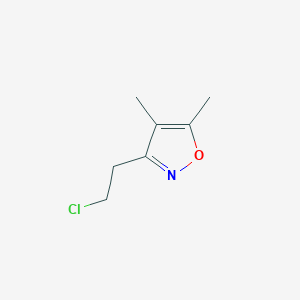

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
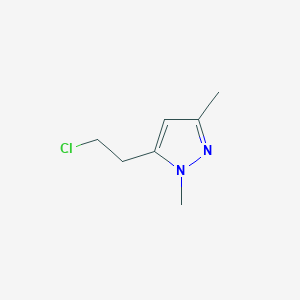
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
